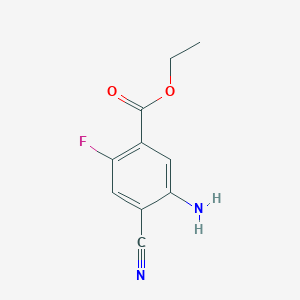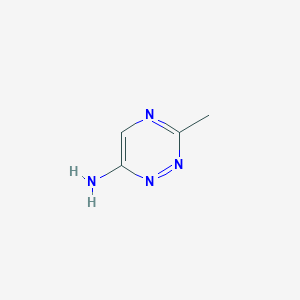
3-Methyl-1,2,4-triazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2,4-triazin-6-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their three nitrogen atoms within a six-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1,2,4-triazine with ammonia or amines under reflux conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the compound’s purity and yield. The use of microwave-assisted synthesis has also been explored to improve efficiency and reduce reaction times .
化学反応の分析
Types of Reactions: 3-Methyl-1,2,4-triazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
科学的研究の応用
3-Methyl-1,2,4-triazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of herbicides, dyes, and polymers.
作用機序
The mechanism of action of 3-Methyl-1,2,4-triazin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to various biological effects .
類似化合物との比較
1,2,4-Triazine: Shares the triazine ring structure but differs in the position of substituents.
Tetrazine: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Pyrimidine: Another nitrogen-containing heterocycle with similar applications in biology and medicine.
Uniqueness: 3-Methyl-1,2,4-triazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C4H6N4 |
|---|---|
分子量 |
110.12 g/mol |
IUPAC名 |
3-methyl-1,2,4-triazin-6-amine |
InChI |
InChI=1S/C4H6N4/c1-3-6-2-4(5)8-7-3/h2H,1H3,(H2,5,8) |
InChIキー |
IKHCEHOCTXCXKC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


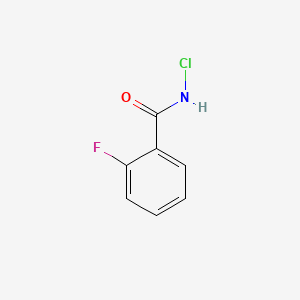
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

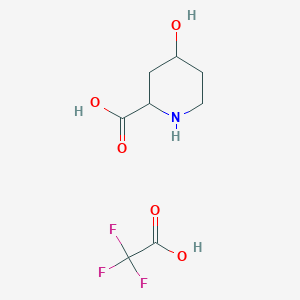

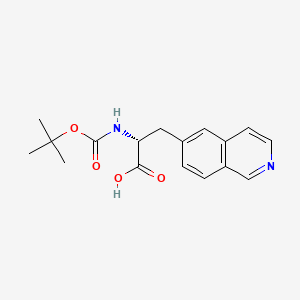
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
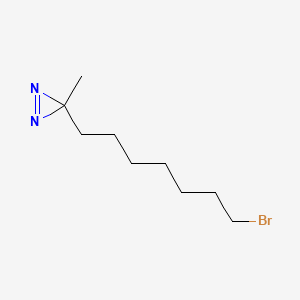
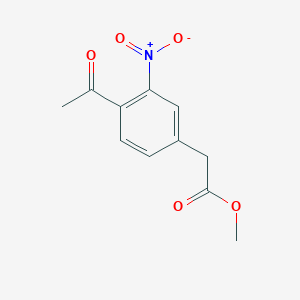
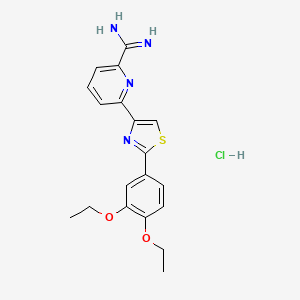
![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
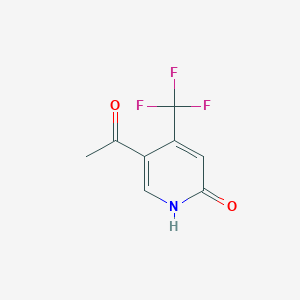
![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
